Thiazolo[4,5-b]pyridine, 2-(methylthio)-
Overview
Description
Thiazolo[4,5-b]pyridine, 2-(methylthio)- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties into a single matrix is of significant interest in medicinal chemistry due to the potential for diverse pharmacological activities. The presence of multiple reactive sites in the fused core scaffold allows for extensive modifications, leading to the development of novel polyfunctional analogs .
Preparation Methods
The synthesis of thiazolo[4,5-b]pyridine, 2-(methylthio)- typically involves the construction of the bicyclic scaffold starting from thiazole or thiazolidine derivatives, followed by pyridine annulation. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach includes the use of hydrazonoyl halides as precursors to synthesize a series of thiazolo[4,5-b]pyridine derivatives .
Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine, 2-(methylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Major products formed from these reactions include 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines .
Scientific Research Applications
Thiazolo[4,5-b]pyridine, 2-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds with potential pharmacological activities. In biology and medicine, it has been found to exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . Additionally, it has applications in the development of herbicidal and antifungal agents .
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine, 2-(methylthio)- involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been identified as potent inhibitors of PI3Kα, PI3Kγ, and PI3Kδ, which are key enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine, 2-(methylthio)- is unique due to its fused heterocyclic structure, which provides multiple reactive sites for functionalization. Similar compounds include thiazolo[5,4-c]pyridines and pyrano[2,3-d]thiazoles, which also exhibit diverse pharmacological activities . thiazolo[4,5-b]pyridine derivatives are particularly notable for their broad spectrum of biological effects and synthetic versatility .
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFLEICSMQHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465033 | |
Record name | Thiazolo[4,5-b]pyridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99158-60-8 | |
Record name | 2-(Methylthio)thiazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99158-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-b]pyridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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